molecular formula C21H24N2O2 B590437 cis-N,N-Dibenzyl-1,2-cyclopentanedicarboxamide CAS No. 1797131-60-2

cis-N,N-Dibenzyl-1,2-cyclopentanedicarboxamide

Cat. No. B590437
CAS RN: 1797131-60-2
M. Wt: 336.435
InChI Key: RSGKZBOZHXNKPY-RBUKOAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-N,N-dibenzyl-1,2-cyclopentanedicarboxamide (DB-CPCA) is a synthetic organic compound that has been studied for its potential applications within the fields of medicine and scientific research. The compound is a cyclic amide, which is a type of organic compound that contains an amide group, a nitrogen atom, and two alkyl groups. The compound has been studied due to its unique properties which make it a useful tool for scientific research.

Scientific Research Applications

Cis-N,N-Dibenzyl-1,2-cyclopentanedicarboxamide has been studied for its potential applications in scientific research. It has been used as a model compound in studies of the structure and reactivity of cyclic amides, as well as in studies of the reactivity of amines and carboxylic acids. This compound has also been used as a model compound in studies of the structure and reactivity of other cyclic amides. Additionally, this compound has been used in studies of the synthesis of cyclic amides, as well as in studies of the reactivity of other cyclic amides.

Mechanism of Action

The mechanism of action of cis-N,N-Dibenzyl-1,2-cyclopentanedicarboxamide is not yet fully understood. However, it is known that the compound is an amide, and as such, it is likely to react with other compounds through an exchange of protons. The amide group in this compound is likely to react with other compounds through the formation of hydrogen bonds. Additionally, the compound is likely to react with other compounds through the formation of covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is known that the compound is an amide, and as such, it is likely to have an effect on the metabolism of other compounds. Additionally, the compound is likely to have an effect on the reactivity of other compounds, as well as on their structure.

Advantages and Limitations for Lab Experiments

One of the main advantages of using cis-N,N-Dibenzyl-1,2-cyclopentanedicarboxamide in laboratory experiments is its stability. The compound is relatively stable, and it is not easily degraded by heat, light, or air. Additionally, the compound is relatively non-toxic, and it is not known to be a carcinogen. However, one of the main limitations of using this compound in laboratory experiments is its solubility. The compound is not very soluble in water, and it is not very soluble in organic solvents.

Future Directions

There are a number of potential future directions for research into cis-N,N-Dibenzyl-1,2-cyclopentanedicarboxamide. One potential direction is to further investigate the biochemical and physiological effects of the compound. Additionally, further research could be conducted into the structure and reactivity of the compound, as well as into its potential applications in medicine and scientific research. Furthermore, further research could be conducted into the synthesis of this compound and other cyclic amides. Finally, further research could be conducted into the reactivity of other cyclic amides.

Synthesis Methods

Cis-N,N-Dibenzyl-1,2-cyclopentanedicarboxamide can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of N,N-dibenzyl-1,2-cyclopentanedicarboxylic acid with an amine in the presence of a strong base. This reaction results in the formation of an amide, which is then purified and isolated. Other methods of synthesis of this compound include the reaction of an amine with an acid chloride, or the reaction of an amine with an acid anhydride.

properties

IUPAC Name

(1R,2S)-1-N,2-N-dibenzylcyclopentane-1,2-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c24-20(22-14-16-8-3-1-4-9-16)18-12-7-13-19(18)21(25)23-15-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,22,24)(H,23,25)/t18-,19+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYWXBVIPCLOIC-KDURUIRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)NCC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)C(=O)NCC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.